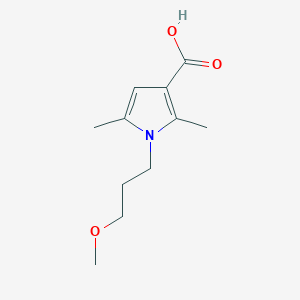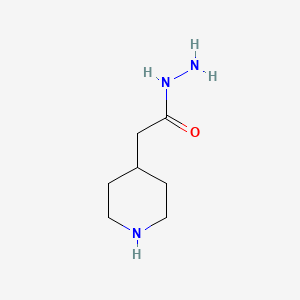
1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound "1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further undergo coupling with nucleophiles to yield substituted pyrroles, potentially serving as precursors for compounds like prodigiosin . Another example includes the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was characterized by spectroscopic methods and confirmed by quantum chemical calculations .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and strong dimer formation via hydrogen bonds . Similarly, the structure of 1-methoxypyrrole-2-carboxamide was determined using NMR and MS, showing a pyrrole ring with a N-methoxy group and a primary amide group .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including reactions with singlet oxygen, nucleophilic coupling, and interactions with amino compounds. The reaction of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen is an example of how functionalized pyrroles can be synthesized, which are important for the development of new pharmaceuticals . Additionally, 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones can react with N-substituted amino compounds to form complex structures, as demonstrated by the synthesis of methyl 1,1'-diaryl-4'-hydroxy-6,6-dimethyl-2,4,5'-trioxo-1,1',2,4,5,5',6,7-octahydrospiro[indole-3,2'-pyrrole]-3'-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can affect properties such as solubility, melting point, and reactivity. For instance, the presence of methoxy and carboxamide groups can confer antibacterial properties, as seen in 1-methoxypyrrole-2-carboxamide, which exhibited activity against various bacterial strains . Quantum chemical calculations, such as density functional theory (DFT), can be used to predict thermodynamic parameters and reactivity descriptors, providing insights into the stability and potential chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One prominent area of research involving compounds structurally related to 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the synthesis and evaluation of their antimicrobial properties. For instance, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has shown significant antimicrobial activities. These activities are attributed to the presence of the heterocyclic pyrrole ring, with the activity increasing upon the introduction of a methoxy group into the structure. Such compounds offer a promising template for the development of new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).
Pharmacological Interest
Further research into pyrrole derivatives, including those similar to 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has led to the synthesis of substituted 1H-1-pyrrolylcarboxamides of pharmacological interest. These compounds were synthesized via acyl chlorides, using pyrrole compounds as N-acylating agents. The newly synthesized 1H-1-pyrrolylcarboxamides have been characterized and identified, contributing to the body of knowledge on pharmacologically interesting compounds (Bijev et al., 2003).
Synthetic Chemistry and Material Science
In synthetic chemistry and material science, research on 3-methoxy derivatives of pyrrole, like 3-Methoxy-4,5-dimethyl-pyrrole, has led to the synthesis of colored oxidation products. These studies explore the decarboxylation of pyrrole-2-carboxylic acids and their subsequent oxidation to produce tripyrrolic pigments and indigo dyestuffs. Such research contributes to our understanding of the synthetic pathways and potential applications of pyrrole derivatives in dye and pigment chemistry (Bauer, 1970).
Photochemistry
Investigations into the photochemistry of pyrrole derivatives, including those structurally related to 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have revealed interesting photochemical reactivities. For example, the study of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives demonstrates the impact of substituents on photochemical behaviors, such as [2 + 2] photocycloadditions and photoreduction. This research offers insights into the design of pyrrole-based molecules with tailored photochemical properties for potential applications in photopharmacology and materials science (Ihlefeld et al., 1992).
Propiedades
IUPAC Name |
1-(3-methoxypropyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8-7-10(11(13)14)9(2)12(8)5-4-6-15-3/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAKZEVLRPWVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCOC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182486 | |
| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
876294-74-5 | |
| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

